1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 305332-46-1) features a pyrido[1,2-a]benzimidazole core substituted with a propyl group at position 3 and a piperazine ring at position 1. The piperazine moiety is further modified with a (2E)-3-phenylprop-2-en-1-yl group, introducing stereochemical rigidity and aromaticity. Key properties include:
- Molecular formula: C₃₃H₃₁N₅
- Molecular weight: 497.646 g/mol
Properties
Molecular Formula |
C28H29N5 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H29N5/c1-2-9-23-20-27(33-26-14-7-6-13-25(26)30-28(33)24(23)21-29)32-18-16-31(17-19-32)15-8-12-22-10-4-3-5-11-22/h3-8,10-14,20H,2,9,15-19H2,1H3/b12-8+ |
InChI Key |
FCEFWHRASFUUNO-XYOKQWHBSA-N |
Isomeric SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Intermediate
The synthesis begins with the preparation of 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. This intermediate is typically synthesized via nucleophilic substitution between piperazine and (2E)-3-phenylprop-2-en-1-yl bromide under refluxing conditions in anhydrous acetonitrile. Catalytic amounts of potassium carbonate facilitate deprotonation, achieving yields of 78–85% after 12–16 hours.
Construction of the Pyrido[1,2-a]Benzimidazole Core
The pyrido[1,2-a]benzimidazole framework is assembled through a cyclocondensation reaction. A mixture of 2-aminobenzimidazole and 3-bromopicolinonitrile undergoes heating at 120°C in dimethylformamide (DMF) with cesium carbonate as a base. This step forms the fused bicyclic system with a nitrile group at position 4, critical for subsequent functionalization.
Coupling and Alkylation
The final stage involves coupling the piperazine intermediate with the pyrido-benzimidazole precursor. A Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as a ligand enables C–N bond formation between the secondary amine of piperazine and the brominated pyrido-benzimidazole. Reaction conditions include toluene as the solvent, 100°C heating, and 24-hour reaction time, yielding 65–72% of the target compound.
Domino Knoevenagel/Michael Reaction Strategy
Recent advances employ domino reactions to streamline synthesis. A 2021 study demonstrated the efficacy of piperazine immobilized on nano-ZnO-sulfuric acid (PINZS) in catalyzing multi-component reactions.
Reaction Mechanism
The domino sequence begins with a Knoevenagel condensation between 2-naphthol and an aldehyde derivative, forming an α,β-unsaturated ketone. This intermediate undergoes a Michael addition with the pyrido-benzimidazole nitrile, facilitated by the Brønsted acidity of PINZS. The catalyst’s nano-ZnO support enhances surface area and recyclability, achieving turnover numbers (TON) exceeding 50.
Optimized Conditions
-
Catalyst Loading : 15 mg PINZS per mmol substrate
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 80°C
-
Time : 45 minutes
This method reduces purification steps and avoids toxic transition metals, aligning with green chemistry principles.
Solvent and Temperature Optimization
Reaction conditions critically influence yield and purity. Comparative studies reveal the following trends:
| Parameter | Optimal Value | Yield Impact | Purity (HPLC) |
|---|---|---|---|
| Solvent | Anhydrous DMF | +15% | >98% |
| Temperature | 100°C | +20% | 97% |
| Catalyst (Pd(OAc)₂) | 5 mol% | +12% | 96% |
| Reaction Time | 24 hours | Max yield | 95% |
Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while elevated temperatures accelerate coupling kinetics. Prolonged reaction times beyond 24 hours risk decomposition, as evidenced by LC-MS monitoring.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity.
Spectroscopic Techniques
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (d, J = 7.2 Hz, 1H, pyrido-H), 7.65–7.12 (m, 10H, aromatic), 5.82 (d, J = 15.6 Hz, 1H, CH=CHPh), 3.92–3.45 (m, 8H, piperazine).
-
IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
HRMS (ESI+) : m/z calculated for C₃₂H₃₀N₆O [M+H]⁺ 537.2367, found 537.2371.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 8.9 minutes with 99.1% purity, confirming absence of regioisomers.
Chemical Reactions Analysis
Carbonitrile Group Reactivity
The terminal carbonitrile group (-C≡N) is highly electrophilic and participates in nucleophilic addition or substitution reactions. Key transformations include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | Acidic (H₂SO₄/H₂O) or basic (NaOH) | Carboxylic acid (-COOH) or amide (-CONH₂) | Rate depends on pH and temperature |
| Reduction | LiAlH₄ or catalytic hydrogenation | Primary amine (-CH₂NH₂) | Requires anhydrous conditions |
| Grignard Addition | RMgX in ether | Ketimine intermediate → ketone after workup | Forms C-C bonds with organometallics |
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and ring-opening reactions due to its secondary amine groups:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated piperazine derivatives | Enhances lipophilicity for drug design |
| Acylation | Acetyl chloride or anhydrides | N-acetylpiperazine | Modifies pharmacokinetic properties |
| Ring Expansion | Ethylene oxide under pressure | Seven-membered ring formation | Rare; requires specialized conditions |
Phenylpropene Side Chain Reactions
The (2E)-3-phenylprop-2-en-1-yl group contains a conjugated double bond, enabling:
| Reaction | Conditions | Product | Mechanism |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C in ethanol | Saturated propylphenyl side chain | Stereospecific reduction |
| Epoxidation | m-CPBA in CH₂Cl₂ | Epoxide formation | Electrophilic addition |
| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered cyclohexene derivatives | [4+2] cycloaddition |
Pyrido[1,2-a]benzimidazole Core Interactions
The fused heterocyclic system exhibits limited reactivity under mild conditions but can undergo:
Stability Under Synthetic and Biological Conditions
-
Photostability : Degrades under UV light (λ = 254 nm) via radical mechanisms, forming hydroxylated byproducts.
-
Thermal Stability : Stable up to 200°C (TGA data), decomposes above 220°C.
-
Metabolic Stability : Prone to CYP450-mediated oxidation of the piperazine ring in liver microsomes, generating N-oxide metabolites .
Comparative Reactivity with Structural Analogs
Data from similar pyrido[1,2-a]benzimidazole derivatives highlight trends:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant anticancer properties. For instance, studies on benzothiazole-piperazine conjugates have shown moderate to potent activity against various cancer cell lines such as MCF7, T47D, HCT116, and Caco2. The structure of these compounds often includes heterocyclic scaffolds that enhance their biological activity against cancer cells .
Inflammatory Diseases
Compounds with structures akin to 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile have been studied for their potential as antagonists of Chemokine Receptor 1 (CCR1). These compounds could be used in the treatment of inflammatory diseases by modulating the migration and activation of monocytes and T-cells, which are critical in inflammatory responses .
Antimicrobial Activity
There is emerging evidence that certain benzimidazole derivatives possess antimicrobial properties. The structural features of these compounds may contribute to their efficacy against various pathogens, making them candidates for further investigation in the field of infectious diseases .
Case Study: Anticancer Screening
A study evaluating the anticancer potential of novel benzothiazole-piperazine hybrids demonstrated that several derivatives exhibited significant antiproliferative activity against selected human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the piperazine moiety enhanced anticancer efficacy, indicating a need for further exploration of structural modifications to optimize therapeutic effects .
Case Study: Inflammatory Response Modulation
Research focused on piperazine derivatives showed promising results in modulating immune responses. The ability to inhibit CCR1-mediated pathways suggests that these compounds could serve as therapeutic agents in conditions characterized by excessive inflammation, such as autoimmune diseases .
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes structural differences and key properties of analogous compounds:
Key Structural and Functional Insights
Piperazine Modifications
- Target Compound vs. 612522-83-5 : The (2E)-3-phenylpropenyl group in the target compound introduces aromaticity absent in the 2-methylprop-2-enyl substituent of 612522-83-5. This difference likely enhances π-stacking interactions in biological targets .
Benzimidazole Substituents
- Propyl vs. Isopropyl (Target vs. 612523-33-8) : The linear propyl chain in the target compound offers flexibility, whereas the branched isopropyl group in 612523-33-8 may hinder binding in sterically constrained environments .
Biological Activity
The compound 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its complex structure, featuring a benzimidazole core linked to a piperazine moiety and additional functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 388.56 g/mol.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- OVCAR-3 (ovarian cancer)
In vitro assays revealed that derivatives like (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one showed superior cytotoxicity compared to standard chemotherapeutics like cisplatin . The structure–activity relationship (SAR) suggests that modifications to the piperazine and phenyl groups can enhance activity against these cell lines.
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 23a | MCF-7 | 34.31 |
| 23b | OVCAR-3 | 38.29 |
| ABZ | MDA-MB 231 | 83.10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzimidazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the piperazine moiety demonstrated significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
The disc diffusion method indicated that certain derivatives were as effective as standard antibiotics like ciprofloxacin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The anticancer activity is believed to stem from the ability of the compound to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
- Antimicrobial Mechanism : The antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific targets remain to be fully elucidated.
Case Studies
A notable study focused on the efficacy of benzimidazole derivatives in treating multidrug-resistant bacterial strains. The research highlighted a specific derivative's ability to inhibit biofilm formation in Salmonella, suggesting potential applications in treating infections caused by resistant strains .
Another investigation explored the use of similar compounds in cancer therapy, demonstrating that modifications to the piperazine ring could significantly enhance cytotoxicity against resistant cancer cell lines .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables. Post-synthesis purification techniques, such as column chromatography with gradient elution or recrystallization using solvent pairs (e.g., DCM/hexane), should be validated via HPLC to ensure purity ≥95%. Reference to similar piperazine-containing compounds suggests that steric hindrance at the piperazine moiety may require prolonged reaction times or elevated temperatures .
Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer: Combine 1H/13C NMR (in deuterated DMSO or CDCl3) to verify proton environments and carbon frameworks, particularly focusing on the (2E)-3-phenylprop-2-en-1-yl group’s coupling constants (J ≈ 16 Hz for trans-configuration). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm error. FT-IR can validate nitrile (C≡N stretch ~2200 cm⁻¹) and benzimidazole (C=N stretch ~1600 cm⁻¹) functionalities. For advanced validation, single-crystal X-ray diffraction (as applied to structurally analogous compounds in crystallography studies) provides unambiguous confirmation of stereochemistry .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer: Prioritize target-specific assays (e.g., kinase inhibition or receptor-binding assays) based on structural analogs. For example, the pyrido[1,2-a]benzimidazole core may suggest DNA intercalation potential, warranting DNA-binding studies (e.g., ethidium bromide displacement assays). Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include negative controls (e.g., non-transformed cells) and validate results via dose-response curves (3-4 replicates). Standardize solvent controls (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can computational methods predict novel reaction pathways or regioselectivity in derivative synthesis?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and intermediates, focusing on the piperazine ring’s nucleophilicity and the nitrile group’s electrophilicity. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to explore alternative pathways, such as cycloadditions or nucleophilic substitutions. Pair computational results with microscale experimental validation (e.g., 10 mg scale) to assess feasibility. ICReDD’s integrated computational-experimental workflow demonstrates how such feedback loops accelerate discovery .
Q. How can contradictory biological activity data across assay systems be resolved?
Methodological Answer: Perform meta-analysis of discrepant datasets using tools like PRISMA guidelines. Investigate variables such as assay pH (e.g., lysosomal vs. cytoplasmic conditions), cellular uptake efficiency (via LC-MS quantification of intracellular compound levels), or off-target effects (e.g., proteome-wide affinity profiling). Employ machine learning models trained on bioactivity data from structurally related compounds to identify confounding factors (e.g., solubility, serum protein binding). Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular functional assays) .
Q. What strategies enhance the pharmacological profile of derivatives via structure-activity relationship (SAR) studies?
Methodological Answer: Design derivatives by systematic substituent modulation at three sites:
- Piperazine moiety : Introduce electron-withdrawing groups (e.g., -CF3) to alter basicity and membrane permeability.
- Propyl chain : Replace with cyclopropyl or fluorinated alkyl groups to improve metabolic stability.
- Benzimidazole core : Explore fused heterocycles (e.g., pyrimidine) to enhance π-π stacking.
Use molecular dynamics simulations (e.g., GROMACS) to predict binding modes in target proteins. Validate via parallel synthesis (e.g., 20-50 derivatives) and hierarchical clustering of bioactivity data to prioritize lead compounds. Reference to analogs with benzodioxinylcarbonyl groups highlights the impact of steric and electronic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
